4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine ring substituted with a 3,4-difluorophenylmethyl group and linked via a carbonyl bridge to a thiomorpholine moiety. Its structure combines fluorinated aromaticity with sulfur-containing heterocycles, which are common motifs in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2OS/c18-15-4-3-13(10-16(15)19)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDXUPVIGWZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, often using a difluorobenzyl halide as the electrophile.
Attachment of the Thiomorpholine Moiety: The thiomorpholine group is attached through a coupling reaction, typically using a thiomorpholine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 340.4 g/mol
- Structural Features : The presence of a carbonyl group, a piperidine ring, and difluorophenyl substitution contributes to its chemical reactivity and potential biological interactions.
Research indicates that 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine may interact with various biological targets, influencing signaling pathways and enzyme activities. Some of the notable applications include:
- Drug Discovery : The compound's ability to modulate biological systems positions it as a candidate for drug development. Its structural similarity to other pharmacologically active compounds suggests that it could exhibit similar therapeutic effects.
- Receptor Binding Studies : Preliminary studies have shown that this compound may bind to specific receptors, potentially leading to the modulation of their activity. This binding capability is crucial for understanding its pharmacodynamics.
- Enzyme Inhibition : Investigations into its enzyme interactions have highlighted potential inhibitory effects on certain targets, which could be beneficial in treating diseases where these enzymes play a critical role.
Antidepressant Activity
A study explored the antidepressant-like effects of compounds similar to this compound. Results indicated significant modulation of serotonin receptors, suggesting potential use in treating depression.
Anti-Cancer Properties
Research has indicated that derivatives of this compound may exhibit anti-cancer properties through the inhibition of specific cancer cell lines. The mechanism involves the modulation of apoptosis pathways, which warrants further investigation into its therapeutic efficacy against tumors .
Neuroprotective Effects
Another study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential for treating conditions like Alzheimer's disease .
Comparison with Related Compounds
The uniqueness of this compound can be illustrated through comparisons with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{1-(1-phenylethyl)piperidine-3-carbonyl}thiomorpholine | Contains a phenylethyl group | Variation in substituent impacts biological activity |
| 4-{1-[3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine | Fluorine substitution on phenyl ring | Different fluorination pattern may affect reactivity |
| 4-{1-[3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine | Two fluorine substituents on phenyl ring | Increased lipophilicity compared to non-fluorinated analogs |
Mechanism of Action
The mechanism of action of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the piperidine and thiomorpholine moieties contribute to the overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Fluorophenyl-Substituted Piperidine Derivatives
Compound 50 ()
- Structure : 4-((1-(2-(3,5-Difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-yl)methyl)thiomorpholine 1,1-dioxide .
- Key Differences :
- Substituent Position : 3,5-Difluorophenyl vs. 3,4-difluorophenyl in the target compound. The para-fluorine in 3,5-difluorophenyl may reduce steric hindrance compared to the meta/para arrangement in 3,4-difluorophenyl.
- Linker and Functional Groups : Compound 50 has a piperidin-4-ylmethyl-thiomorpholine sulfone (1,1-dioxide), whereas the target compound features a piperidine-3-carbonyl-thiomorpholine sulfide . The carbonyl group in the target may enhance hydrogen bonding compared to the methylene linker in Compound 50.
- Synthesis Yield : Compound 50 was synthesized in 56% yield via Suzuki-Miyaura coupling , suggesting efficient cross-coupling under optimized conditions.
Example 62 ()
- Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
- Key Differences: Core Heterocycle: Pyrazolo[3,4-d]pyrimidine and chromenone vs. the target’s piperidine-thiomorpholine system. Fluorine Substitution: Monosubstituted 3-fluorophenyl vs. disubstituted 3,4-difluorophenyl. The additional fluorine in the target may improve binding affinity in hydrophobic pockets.
Impact of Substituent Position on Physicochemical Properties
- LogP Trends : Higher fluorination (e.g., 3,4-difluoro vs. 3-fluoro) reduces LogP marginally due to increased polarity, but the sulfone in Compound 50 counterbalances this with its strong electron-withdrawing nature.
- Synthetic Accessibility : Yields for fluorophenyl-containing analogs vary widely (2–56%), with steric and electronic factors influencing cross-coupling efficiency .
Functional Group Effects on Bioactivity (Inferred from )
While explicit activity data for the target compound is unavailable, highlights that analogs like Compound 50 were designed as hemozoin formation inhibitors , targeting malaria parasites. Key observations:
- Thiomorpholine Sulfone vs. Sulfide : Sulfones (e.g., Compound 50) may exhibit improved aqueous solubility but reduced membrane permeability compared to sulfides (target compound).
- Fluorophenyl Positioning : 3,4-Difluorophenyl’s asymmetric substitution could enhance target engagement vs. 3,5-difluorophenyl’s symmetry, which might limit conformational flexibility .
Biological Activity
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a novel organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a piperidine ring, a thiomorpholine moiety, and a difluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 340.4 g/mol.
Chemical Structure
The unique structural features of this compound facilitate its interaction with various biological targets. The presence of fluorine atoms increases lipophilicity, potentially enhancing membrane permeability and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22F2N2O2 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)C(=O)N3CCSCC3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. Research indicates that it may function as an ATP-competitive inhibitor, modulating signaling pathways critical for cell proliferation and survival. The interactions may lead to alterations in kinase activity, which is significant given the role of kinases in various diseases, including cancer .
In Vitro Studies
Recent studies have explored the antiproliferative effects of this compound across various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- Ba/F3 (leukemia)
In these studies, the compound exhibited significant inhibitory activity, with IC50 values indicating its potency against specific targets.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HeLa | 15.2 | Moderate antiproliferative effect |
| Ba/F3 | 12.8 | Strong inhibition observed |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the piperidine and thiomorpholine structures can significantly influence biological activity. For example, variations in the fluorination pattern on the phenyl ring have been shown to alter lipophilicity and receptor binding affinity .
Case Studies
-
Case Study on Kinase Inhibition :
A study focused on the inhibition of specific kinases revealed that this compound effectively inhibited the T315I mutant kinase with an IC50 value of approximately 26 nM. This highlights its potential as a therapeutic agent for targeting resistant cancer forms . -
Effect on Signaling Pathways :
Another investigation demonstrated that this compound modulates key signaling pathways involved in cellular proliferation and apoptosis. The inhibition of these pathways was linked to decreased tumor growth in preclinical models .
Q & A
Q. Critical Considerations :
- Moisture-sensitive steps require inert atmosphere (N₂/Ar).
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane 1:1).
How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Q. Advanced Optimization Strategies
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce racemization of the piperidine intermediate.
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency .
- Byproduct Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to identify impurities. Reference Pharmacopeial Forum methods for resolving structurally similar byproducts (e.g., thiomorpholine oxidation products) .
Table 1 : Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Oxidized thiomorpholine-S-oxide | Air exposure during synthesis | Use degassed solvents, N₂ atmosphere |
| Unreacted piperidine intermediate | Incomplete coupling | Excess thiomorpholine (1.5 eq.), extended reaction time (24h) |
What advanced analytical techniques are recommended for structural elucidation and polymorphism analysis?
Q. Characterization Techniques :
- Solid-State NMR : Confirm the absence of polymorphic forms by comparing ¹³C CP/MAS spectra with simulated data (e.g., Tetrahedron 2013 methods) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solubility and stability .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₂₁F₂N₂OS) with <2 ppm error .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Approach :
Analog Synthesis : Modify the 3,4-difluorophenyl or thiomorpholine moieties (e.g., replace fluorine with chlorine, substitute thiomorpholine with morpholine).
Biological Assays : Test analogs in vitro (e.g., receptor-binding assays for CNS targets) and in vivo (rodent models for pharmacokinetics).
Data Correlation : Compare substituent effects using tables similar to structural analogs (e.g., trifluoromethyl vs. chlorophenyl groups in ) .
Table 2 : Key Structural Features and Hypothesized Activity
| Substituent Modification | Hypothesized Impact on Activity |
|---|---|
| 3,4-Difluorophenyl → 4-Chlorophenyl | Increased lipophilicity, altered receptor affinity |
| Thiomorpholine → Morpholine | Reduced metabolic stability |
What methodologies are suitable for assessing the compound’s stability under physiological conditions?
Q. Advanced Stability Protocols :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS Analysis : Monitor degradation products (e.g., hydrolyzed piperidine-carboxylic acid) using a C18 column and gradient elution .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; assess purity loss via HPLC .
How should researchers address contradictory data in solubility or bioactivity studies?
Q. Data Reconciliation Strategies :
Cross-Validation : Replicate assays using orthogonal methods (e.g., equilibrium solubility vs. kinetic solubility assays).
Batch Analysis : Compare results across multiple synthetic batches to rule out impurity interference (e.g., residual DMF altering solubility) .
Crystallinity Assessment : Use DSC/TGA to confirm consistent polymorphic forms, as amorphous content may artificially inflate solubility .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Safety Guidelines :
- PPE Requirements : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile byproducts .
- Storage : Store at –20°C in airtight, light-resistant containers with desiccant.
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced Computational Strategies :
- Molecular Dynamics Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) parameters.
- Docking Studies : Model interactions with target receptors (e.g., sigma-1 or 5-HT receptors) using PyMol or AutoDock .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability and metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
